![molecular formula C13H19ClN2 B1318595 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline CAS No. 946669-02-9](/img/structure/B1318595.png)
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline
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Overview
Description
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . It is characterized by the presence of a chloro group at the 5th position and a 2-ethyl-1-piperidinyl group at the 2nd position of the aniline ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-ethylpiperidine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The nitro group is reduced to an amine group, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline can be compared with other similar compounds, such as:
5-Chloro-2-(2-methyl-1-piperidinyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-2-(2-propyl-1-piperidinyl)aniline: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-2-(2-ethylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVYVHBVUKSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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